![molecular formula C15H6Br2N2O2 B3277199 2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione CAS No. 65618-07-7](/img/structure/B3277199.png)
2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione
Übersicht
Beschreibung
2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione is a halogenated derivative of tryptanthrin, a naturally occurring compound found in various natural sources.
Wissenschaftliche Forschungsanwendungen
2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other halogenated quinazoline derivatives.
Biology: Studied for its potential antipathogenic, antifungal, and antiparasitic activities.
Medicine: Investigated for its anticancer, antioxidant, and anti-inflammatory properties.
Industry: Explored as a stable active material for all-organic redox flow batteries
Safety and Hazards
Zukünftige Richtungen
The future directions of 2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione research could involve further exploration of its potential applications. For instance, tryptanthrin derivatives, which include this compound, have been synthesized and evaluated for potential biological and pharmacological activity . These studies revealed that modification of the tryptanthrin core is important to develop novel and widespread potential applications in various fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione can be synthesized from indigo or isatin precursors. The synthesis involves halogenation of tryptanthrin derivatives using bromine under mild oxidation conditions. One common method includes microwave-assisted synthesis, which is considered a green chemistry approach .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar halogenation techniques. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods .
Analyse Chemischer Reaktionen
Types of Reactions: 2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinazoline derivatives.
Reduction: Reduction reactions can modify the bromine atoms, leading to debromination or hydrogenation.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in anhydrous acetonitrile.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Various oxidized quinazoline derivatives.
Reduction: Debrominated or hydrogenated indoloquinazoline compounds.
Substitution: Substituted indoloquinazoline derivatives with different functional groups.
Wirkmechanismus
The mechanism of action of 2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione involves its interaction with various molecular targets and pathways. The compound exerts its effects by:
Inhibiting Enzymes: It can inhibit specific enzymes involved in pathogenic processes.
Modulating Signaling Pathways: It affects signaling pathways such as TAK1, JAK3/STAT3, Wnt/β-catenin, Akt/PKB, FAK, and AP-1/c-Jun, which are crucial for cell proliferation, inflammation, and angiogenesis
Vergleich Mit ähnlichen Verbindungen
- 2,8-Dimethylindolo[2,1-b]quinazoline-6,12-dione
- 2,8-Diiodoindolo[2,1-b]quinazoline-6,12-dione
- 2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione
Comparison: 2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione is unique due to its bromine atoms, which enhance its photophysical properties and biological activities compared to its methyl, iodo, and chloro counterparts. The bromine atoms contribute to higher singlet oxygen sensitization quantum yields and improved stability in various applications .
Eigenschaften
IUPAC Name |
2,8-dibromoindolo[2,1-b]quinazoline-6,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Br2N2O2/c16-7-1-3-11-9(5-7)15(21)19-12-4-2-8(17)6-10(12)13(20)14(19)18-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUWJEXXTUZLAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N3C4=C(C=C(C=C4)Br)C(=O)C3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



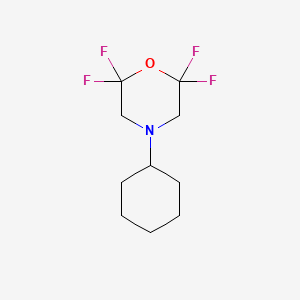
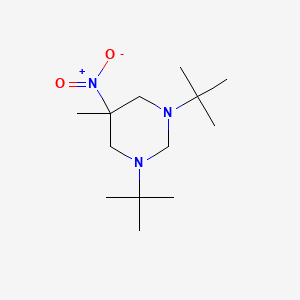




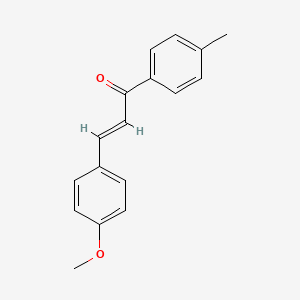

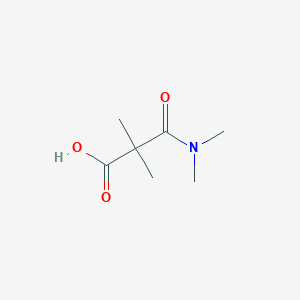
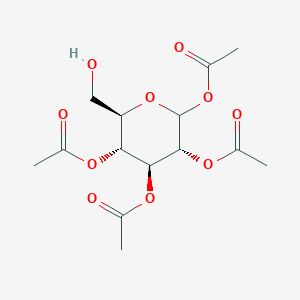
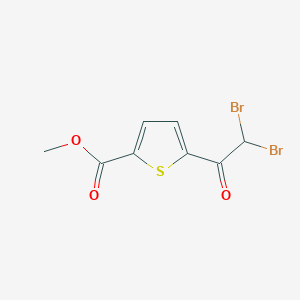
![(2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3277224.png)
![[(3-Methyl-thiophen-2-ylmethyl)-amino]-acetic acid](/img/structure/B3277232.png)
